Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRPRUTRKATIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the 1,3-dipolar cycloaddition of diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C . This reaction yields the desired pyrazolo[1,5-a]pyridine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
- Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate serves as a scaffold for designing new pharmaceutical agents. Its ability to modulate biological targets makes it a candidate for developing drugs aimed at treating various diseases including cancer and neurological disorders .
2. Enzyme Inhibition Studies
- The compound has been utilized in studies investigating its role as an enzyme inhibitor. Research has shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, which is crucial for drug discovery processes aimed at targeting metabolic diseases .
Organic Synthesis Applications
1. Cycloaddition Reactions
- This compound is involved in [8π+2π] cycloaddition reactions that can produce complex steroidal structures. For instance, it has been used to synthesize chiral hexacyclic steroids through reactions with diazafulvenium methides, showcasing its utility in the synthesis of biologically relevant molecules .
2. Synthesis of Agrochemicals
- This compound can also be employed in the synthesis of agrochemicals. Its derivatives have shown potential as herbicides and pesticides due to their biological activity against plant pathogens and pests .
Case Studies
Mechanism of Action
The mechanism of action of dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by targeting viral proteins and disrupting their function . The exact molecular pathways involved are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein assembly.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylate: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Dimethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another related compound with different substitution patterns.
Uniqueness
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to its specific bicyclic structure and the presence of two ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Biological Activity
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound that belongs to the pyrazole family. Its unique structural characteristics contribute to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
- IUPAC Name : this compound
- Molecular Formula : C11H14N2O4
- Molecular Weight : 242.24 g/mol
- Purity : Typically ≥ 97%
Biological Activity
This compound exhibits a variety of biological activities that are crucial for its potential therapeutic applications. The following sections detail its mechanisms of action and specific activity profiles.
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes that play roles in disease processes. For example:
- Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer properties due to their ability to inhibit specific kinases involved in tumor growth:
- Antimicrobial Properties : Some studies suggest that compounds similar to dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit antimicrobial effects against both bacterial and fungal strains .
Case Studies and Experimental Data
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Key aspects include:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish biological activity.
- Saturation Level : The degree of saturation within the tetrahydropyridine moiety affects binding affinity to biological targets.
Q & A
Advanced Research Question
- Reproducibility Checks : Repeat reactions under inert atmospheres (argon) to exclude moisture/oxygen interference .
- Alternative Characterization : Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguities in proton/carbon assignments .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values .
What mechanistic insights are relevant for reactions involving this compound?
Advanced Research Question
- Grignard Additions : Study regioselectivity in nucleophilic attacks using isotopic labeling (e.g., deuterated solvents) .
- Cyclization Pathways : Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic products .
What are the stability and storage requirements for this compound?
Basic Research Question
Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis. Avoid prolonged exposure to light or humidity, which can degrade the pyrazolo-pyridine core .
How is purity assessed during synthesis?
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm .
- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane 1:1, Rf ~0.4) .
How can by-products from failed syntheses be analyzed?
Advanced Research Question
- HRMS/MS : Fragment ions help identify structural deviations (e.g., incomplete cyclization) .
- Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) or vary pH to isolate intermediates .
What role does this compound play in synthesizing larger heterocyclic systems?
Advanced Research Question
It serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
